

Head-to-head comparison of different synthesis routes for 4-Aminotetrahydropyran

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Compound of Interest

Compound Name: 4-Aminotetrahydropyran

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A Head-to-Head Comparison of Synthesis Routes for 4-Aminotetrahydropyran

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of **4-Aminotetrahydropyran**, a crucial building block in medicinal chemistry. This document provides a detailed comparison of four prominent synthesis routes, supported by experimental data and protocols.

4-Aminotetrahydropyran is a valuable saturated heterocyclic amine widely employed as a scaffold in the design of novel therapeutic agents. Its constrained, non-planar structure offers a desirable three-dimensional profile for library synthesis in drug discovery. This guide presents a head-to-head comparison of four common synthetic pathways to this important intermediate, evaluating them on key performance indicators to aid in the selection of the most suitable method for specific research and development needs.

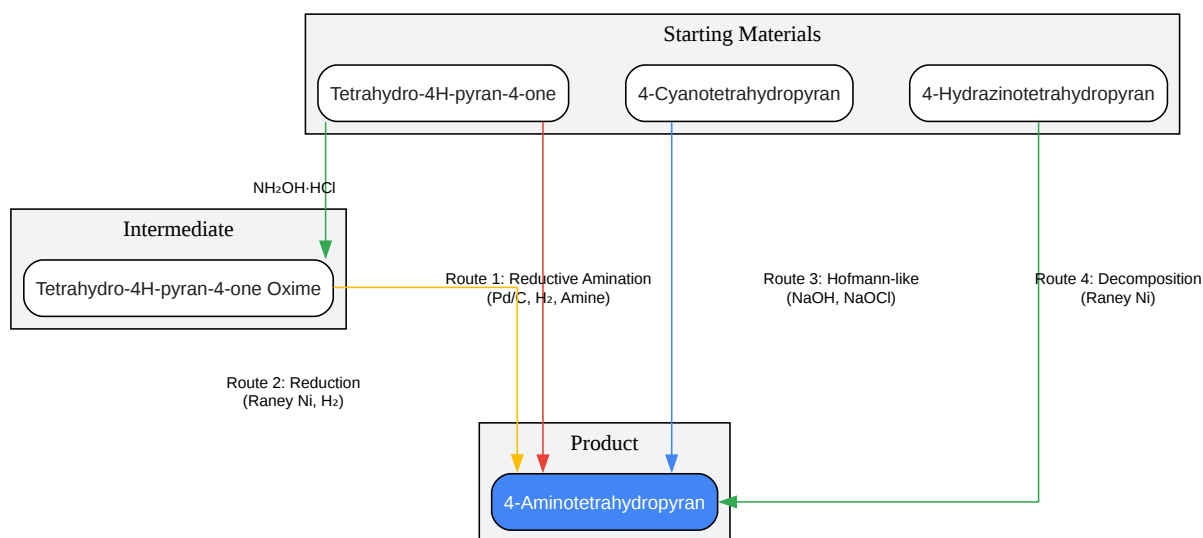
Comparative Analysis of Synthesis Routes

The selection of an optimal synthesis route for **4-Aminotetrahydropyran** depends on various factors, including required scale, cost, safety considerations, and available equipment. The following table summarizes the quantitative data for four frequently employed methods.

Parameter	Route 1: Reductive Amination of Tetrahydro-4H- pyran-4-one	Route 2: Reduction of Tetrahydro-4H- pyran-4-one Oxime	Route 3: From 4- Cyanotetrahydr opyran (Hofmann-like Rearrangement)	Route 4: From 4- Hydrazinotetrahy dropyran
Starting Material	Tetrahydro-4H- pyran-4-one	Tetrahydro-4H- pyran-4-one Oxime	4- Cyanotetrahydro pyran	4- Hydrazinotetrahy dropyran Hydrochloride
Key Reagents	5% Pd/C, H ₂ gas, Amine source (e.g., aq. Dimethylamine)	Raney Nickel, H ₂ gas	NaOH, NaOCl	Raney Nickel, Ethanol, Water
Reaction Yield	94-98% (Reaction Yield) [1]	Moderate (Specific yield data varies)	High (Industrial potential)	81% (Reaction Yield) [2]
Product Purity	High	Good	High	98% (as HCl salt) [2]
Reaction Temperature	Room Temperature [1]	Room Temperature [3]	0-10°C then reflux [4]	75°C [2]
Reaction Time	5-8 hours [1]	3 days [3]	1-3 hours then 2 hours reflux [4]	24 hours [2]
Key Advantages	High yield, mild conditions	Utilizes a common intermediate	One-pot potential, suitable for large scale	Good yield and purity
Key Disadvantages	Requires handling of H ₂ gas under pressure	Long reaction time, potential safety issues with some reducing agents	Use of corrosive and oxidizing reagents	Multi-step synthesis of starting material

Visualization of Synthetic Pathways

The following diagram illustrates the different synthetic approaches to **4-Aminotetrahydropyran**, highlighting the key starting materials and transformations.



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